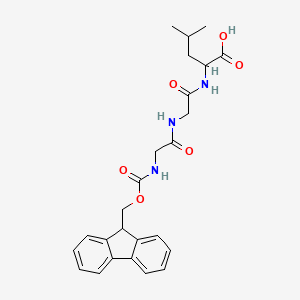
(((9H-Fluoren-9-yl)methoxy)carbonyl)glycylglycyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}-4-methylpentanoic acid is a synthetic compound often used in peptide synthesis and as a building block in the construction of more complex molecules. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amino groups during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}-4-methylpentanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptide fragments using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}-4-methylpentanoic acid undergoes several types of reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Fmoc group.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Protection: Fmoc chloride, sodium carbonate.
Coupling: DCC or DIC, HOBt.
Deprotection: Piperidine.
Major Products
Fmoc-Protected Peptides: When used in peptide synthesis, the major products are Fmoc-protected peptides.
Deprotected Amino Acids: After deprotection, free amino acids or peptides are obtained.
Applications De Recherche Scientifique
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}-4-methylpentanoic acid is widely used in scientific research, particularly in the following fields:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mécanisme D'action
The mechanism of action of 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}-4-methylpentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetic acid: Similar in structure but with an ethoxy group instead of an acetamido group.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a methoxybutanoic acid moiety instead of a methylpentanoic acid moiety.
Uniqueness
The uniqueness of 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetamido}-4-methylpentanoic acid lies in its specific structure, which provides stability and selectivity in peptide synthesis. The presence of the Fmoc group ensures that the amino group is protected during the synthesis process, allowing for the efficient formation of peptide bonds.
Propriétés
Formule moléculaire |
C25H29N3O6 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C25H29N3O6/c1-15(2)11-21(24(31)32)28-23(30)13-26-22(29)12-27-25(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,29)(H,27,33)(H,28,30)(H,31,32) |
Clé InChI |
FYIWSJYKUQWNMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















